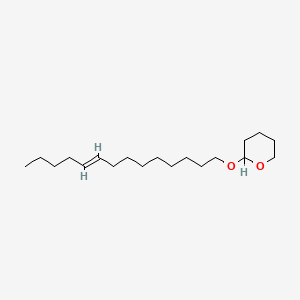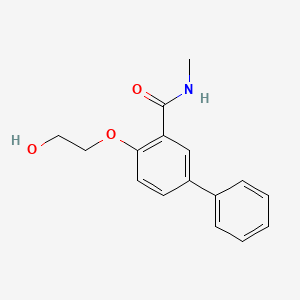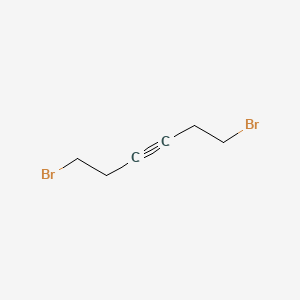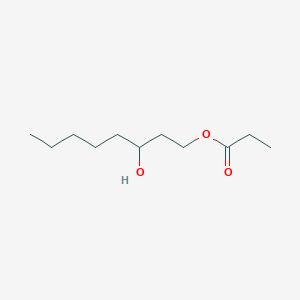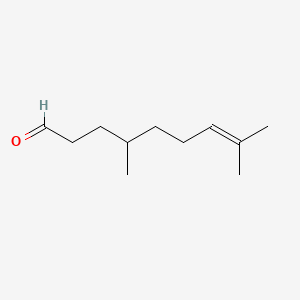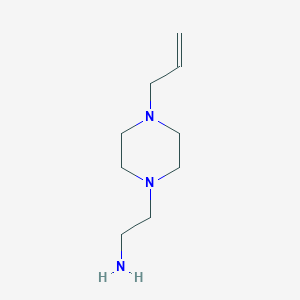![molecular formula C11H7N B13958552 1H-4,7-Methanocyclobuta[b]indole CAS No. 84146-11-2](/img/structure/B13958552.png)
1H-4,7-Methanocyclobuta[b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-4,7-Methanocyclobuta[b]indole is a unique heterocyclic compound that features a fused cyclobutane ring with an indole moiety. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The structural complexity and reactivity of this compound make it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-4,7-Methanocyclobuta[b]indole typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a cyclobutadiene derivative reacts with an indole precursor under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
化学反应分析
Types of Reactions: 1H-4,7-Methanocyclobuta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitro and halogenated indole derivatives.
科学研究应用
1H-4,7-Methanocyclobuta[b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
作用机制
The mechanism of action of 1H-4,7-Methanocyclobuta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
Cyclobuta[b]indole: Similar fused ring system but lacks the methano bridge.
Tetrahydrocarbazole: Contains a similar indole moiety but with additional hydrogenation.
Uniqueness: 1H-4,7-Methanocyclobuta[b]indole stands out due to its fused cyclobutane ring, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in various fields .
属性
CAS 编号 |
84146-11-2 |
|---|---|
分子式 |
C11H7N |
分子量 |
153.18 g/mol |
IUPAC 名称 |
7-azatetracyclo[7.2.1.02,8.03,6]dodeca-1(11),2,5,7,9-pentaene |
InChI |
InChI=1S/C11H7N/c1-2-7-5-6(1)10-8-3-4-9(8)12-11(7)10/h1-2,4H,3,5H2 |
InChI 键 |
DYHYILYVYIMAPB-UHFFFAOYSA-N |
规范 SMILES |
C1C=C2C1=C3C4=CC=C(C4)C3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


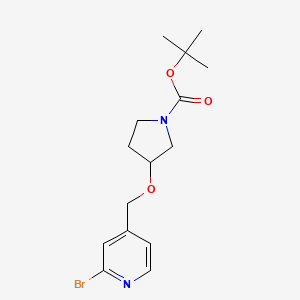
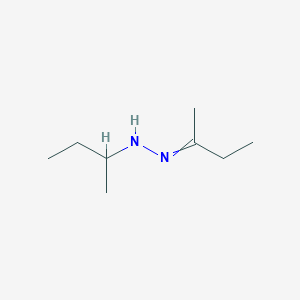
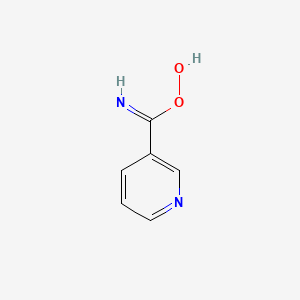
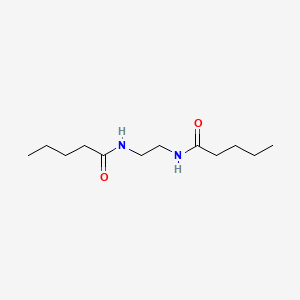
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
